molecular formula C18H24N6O B2703343 N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide CAS No. 2034574-24-6

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide

Cat. No.: B2703343
CAS No.: 2034574-24-6
M. Wt: 340.431
InChI Key: UJRBPAJFEQYNEZ-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide is an organic compound known for its diverse applications in various fields including chemistry, biology, and medicine. This compound features a triazine ring, a dimethylamino group, a pyrrolidinyl group, and a phenylacetamide moiety, making it an intriguing molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide typically involves the following steps:

  • Formation of the Triazine Ring: Starting with cyanuric chloride, reacting with dimethylamine and pyrrolidine under controlled temperature and pH to form the triazine core.

  • Introduction of the Phenylacetamide Group: This is achieved through the coupling of the triazine intermediate with phenylacetic acid under the influence of coupling agents like EDC or DCC in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial synthesis follows similar pathways, optimized for scale and efficiency. Common steps involve batch or continuous flow reactions, employing reactors designed for precise control over reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions typically facilitated by oxidizing agents like hydrogen peroxide or peroxides.

  • Reduction: It can also be reduced using agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Substitution reactions can occur on the triazine ring, where nucleophiles replace specific groups under varying conditions.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

  • Oxidation Products: Formation of sulfoxides or sulfones.

  • Reduction Products: Reduced triazine derivatives or amines.

  • Substitution Products: Varied depending on the nucleophile, leading to substituted triazine compounds.

Scientific Research Applications

Chemistry

Used as a reagent for studying reaction mechanisms and synthesis of complex organic molecules.

Biology

Employed in the development of enzyme inhibitors or probes for studying biological pathways.

Medicine

Investigated for potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry

Applied in the creation of advanced materials or as intermediates in the production of pharmaceuticals.

Mechanism of Action

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide exerts its effects primarily through interactions with specific molecular targets. Its mechanism often involves:

  • Enzyme Inhibition: Binding to active sites of enzymes, thereby preventing substrate binding.

  • Pathway Modulation: Affecting signal transduction pathways, potentially leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-(dimethylamino)-6-(morpholin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide

  • N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide

Unique Aspects

Compared to similar compounds, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide possesses unique electronic and steric properties imparted by the pyrrolidinyl group, which can influence its reactivity and interaction with biological targets. This uniqueness often translates to distinctive properties in its applications.

That's an overview of this fascinating compound. Anything else you want to dive deeper into?

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-23(2)17-20-15(21-18(22-17)24-10-6-7-11-24)13-19-16(25)12-14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-13H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRBPAJFEQYNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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